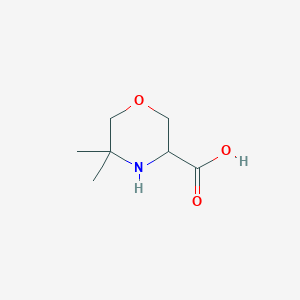
5,5-Dimethylmorpholine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethylmorpholine-3-carboxylic acid: is a chemical compound with the molecular formula C7H13NO3. It is a derivative of morpholine, characterized by the presence of two methyl groups at the 5th position and a carboxylic acid group at the 3rd position. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethylmorpholine-3-carboxylic acid typically involves the reaction of morpholine with appropriate reagents to introduce the dimethyl and carboxylic acid groups. One common method involves the use of a Lewis acid catalyzed acyliminium ion allylation reaction, followed by a Mitsunobu reaction and a Pd-mediated Stille–Kelly intramolecular cross-coupling .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using similar methods as described above, but optimized for higher yields and purity. The process often includes steps such as purification and crystallization to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions: 5,5-Dimethylmorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted morpholine derivatives.
科学的研究の応用
Scientific Research Applications
5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride is a versatile compound with applications in pharmaceutical research, synthetic organic chemistry, and central nervous system (CNS) drug discovery .
Pharmaceuticals
this compound hydrochloride is used as an intermediate in drug synthesis. Morpholine derivatives are frequently found in the structure of drug candidates designed to modulate serotonin receptors, molecular targets involved in the regulation of drug dependence, amnesia, depression, cognition, and endocrine system modulation .
Role in CNS Drug Discovery
Morpholine-containing compounds have demonstrated potential in treating chemotherapy-induced nausea and vomiting (CINV) . Aprepitant, a morpholine-containing drug, was the first approved oral drug for CINV treatment, highlighting the importance of the morpholine ring as a scaffold for directing interacting arms in correct positions . The morpholine ring can interact within the active site of δ-secretase, potentially reducing tau and APP cleavage in in vivo murine models .
Structural Analogues
The structural uniqueness of this compound hydrochloride lies in its specific methyl substitution pattern and potential utility in pharmaceutical applications that require precise molecular interactions. Several compounds share structural similarities:
- 2,6-Dimethylmorpholine-3-carboxylic acid (C7H14ClNO3): It has a different methyl substitution pattern.
- 5,6-Dimethylmorpholine-3-carboxylic acid (C7H14ClNO3): It is similar but differs in methyl group position.
- 4-Benzyl-5,5-dimethylmorpholine-3-carboxylic acid (C12H17ClN2O3): It contains a benzyl group enhancing lipophilicity.
Other Applications
this compound hydrochloride is also relevant in the broader context of morpholines and their applications :
- Morpholine is a heterocyclic moiety widely used in medicinal chemistry as a building block .
- Morpholines are used as film formers, fixatives, rheology modifiers, associative thickeners, emulsifiers, stimuli-responsive agents, conditioners, foam stabilizers and destabilizers, and skin-feel beneficial agents .
作用機序
The mechanism of action of 5,5-Dimethylmorpholine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes .
類似化合物との比較
- 5,6-Dimethylmorpholine-3-carboxylic acid
- 5-Methylmorpholine-3-carboxylic acid
- 3-Morpholinecarboxylic acid
Comparison: 5,5-Dimethylmorpholine-3-carboxylic acid is unique due to the presence of two methyl groups at the 5th position, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivity towards molecular targets, making it valuable for specific research and industrial applications .
特性
分子式 |
C7H13NO3 |
|---|---|
分子量 |
159.18 g/mol |
IUPAC名 |
5,5-dimethylmorpholine-3-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c1-7(2)4-11-3-5(8-7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10) |
InChIキー |
SDSGLZNUYHLPEH-UHFFFAOYSA-N |
正規SMILES |
CC1(COCC(N1)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















